molecular formula C9H10FNO2 B8708832 Ethyl (3-fluoro-2-pyridyl)acetate

Ethyl (3-fluoro-2-pyridyl)acetate

Cat. No. B8708832
M. Wt: 183.18 g/mol
InChI Key: WIAZRRXJOHSFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-fluoro-2-pyridyl)acetate is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (3-fluoro-2-pyridyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3-fluoro-2-pyridyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (3-fluoro-2-pyridyl)acetate

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 2-(3-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3

InChI Key

WIAZRRXJOHSFTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of diethyl 2-(3-fluoropyridin-2-yl)malonate (2.68 g, 10.5 mmol), sodium chloride (0.675 g, 11.6 mmol) and water (0.378 mL, 21.0 mmol) in DMSO (15 mL) was heated at 145° C. for 4.5 h. The mixture was cooled, diluted with EtOAc and washed sequentially with water and brine. The organic phase was dried and concentrated to provide ethyl 2-(3-fluoropyridin-2-yl)acetate as a pale colored oil (1.90 g, 99% yield) which was used without further purification. Mass spectrum m/z 184 (M+H)+.
Name
diethyl 2-(3-fluoropyridin-2-yl)malonate
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
0.675 g
Type
reactant
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Quantity
0.378 mL
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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reactant
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Name
CCOC(=O)C(C(=O)OCC)c1ncccc1F
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reactant
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Synthesis routes and methods III

Procedure details

5.10 g of diethyl (3-fluoro-2-pyridyl)malonate and 25 ml of dimethyl sulfoxide were mixed. To the mixture was added 1.29 g of sodium chloride and 0.72 g of water. The mixture was stirred for about 40 minutes at an inner temperature of 145 to 152° C. The reaction mixture was allowed to cool to room temperature, then, to the reaction mixture was added water, and extracted with ethyl acetate. The organic layer was washed with saturated brine twice, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure, to obtain 2.99 g of ethyl (3-fluoro-2-pyridyl)acetate.
Name
diethyl (3-fluoro-2-pyridyl)malonate
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
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Quantity
0.72 g
Type
solvent
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0 (± 1) mol
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solvent
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